molecular formula C21H24N4O5 B11287051 Methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-nitrobenzoyl)amino]benzoate

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-nitrobenzoyl)amino]benzoate

Cat. No.: B11287051
M. Wt: 412.4 g/mol
InChI Key: HMOSLQLBFCWWOX-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-nitrobenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C21H24N4O5 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-nitrobenzoyl)amino]benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique molecular structure characterized by a methyl ester group, a piperazine moiety, and a nitrobenzamide substituent. Its molecular formula is C18H24N4O3C_{18}H_{24}N_4O_3 with a molecular weight of approximately 372.42 g/mol. The synthesis typically involves the following steps:

  • Nitration : Methyl benzoate is nitrated to introduce a nitro group.
  • Piperazine Substitution : The nitro compound reacts with 4-ethylpiperazine under basic conditions (e.g., using potassium carbonate in DMF) to yield the desired product.

These synthetic routes illustrate the compound's versatility, allowing for modifications that can enhance efficacy or alter pharmacological properties.

Anticancer Properties

This compound has been studied for its kinase inhibitory properties , making it a candidate for cancer therapy. It may inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival. Compounds with similar structures have shown promise as anti-cancer agents due to their ability to modulate critical signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescription
Kinase InhibitionPotential to inhibit tumor growth by targeting kinases involved in cancer
CytotoxicityExhibits relatively low cytotoxicity, making it attractive for drug development
AntimicrobialPotential antibacterial properties against resistant strains

Case Studies

  • In Vitro Studies : Research has demonstrated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition of cell proliferation in glioma cells, suggesting mechanisms beyond simple kinase inhibition, such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell integrity indicates potential therapeutic applications in treating resistant infections .

Research Findings

Recent findings highlight the compound's selectivity and potency in inhibiting specific biological targets. For example, the compound's structural features allow it to act on multiple pathways, enhancing its effectiveness as an anticancer agent while minimizing side effects associated with traditional therapies.

Table 2: Comparative Analysis of Similar Compounds

Compound NameIC50 (µM)TargetReference
Methyl 4-(4-ethylpiperazin-1-yl)-3-nitrobenzoate5.0Kinase Inhibition
Compound C2.5AMPK Inhibition
GTSM10.0MRSA

Properties

Molecular Formula

C21H24N4O5

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C21H24N4O5/c1-3-23-9-11-24(12-10-23)19-8-7-16(21(27)30-2)14-18(19)22-20(26)15-5-4-6-17(13-15)25(28)29/h4-8,13-14H,3,9-12H2,1-2H3,(H,22,26)

InChI Key

HMOSLQLBFCWWOX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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